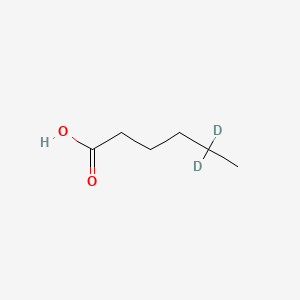

Hexanoic-5,5-d2 acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

118.17 g/mol |

IUPAC Name |

5,5-dideuteriohexanoic acid |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2 |

InChI Key |

FUZZWVXGSFPDMH-CBTSVUPCSA-N |

Isomeric SMILES |

[2H]C([2H])(C)CCCC(=O)O |

Canonical SMILES |

CCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Hexanoic-5,5-d2 Acid

Introduction: The Significance of Deuterated Molecules in Scientific Advancement

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools.[1][2] Among these, deuterated molecules, where hydrogen atoms are replaced by their stable isotope deuterium, have garnered significant attention.[1] The subtle increase in mass imparted by deuterium can profoundly influence the physicochemical properties of a molecule, most notably its metabolic stability. This "deuterium effect" can slow the rate of metabolic degradation, a principle that has been successfully leveraged in drug development to enhance pharmacokinetic profiles.[1] Hexanoic-5,5-d2 acid, a deuterated analog of the short-chain fatty acid hexanoic acid, serves as a valuable building block and internal standard in a multitude of research applications, from metabolic studies to the synthesis of more complex deuterated molecules.[3]

This in-depth technical guide provides a comprehensive overview of a robust synthetic route to Hexanoic-5,5-d2 acid, coupled with a rigorous analysis of its isotopic purity. As a self-validating system, each protocol is presented with a clear rationale for the experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Strategic Approach to the Synthesis of Hexanoic-5,5-d2 Acid

The synthesis of Hexanoic-5,5-d2 acid necessitates a strategic approach that allows for the precise introduction of two deuterium atoms at the C-5 position. While various methods for deuteration of carboxylic acids exist, such as direct H/D exchange or decarboxylative deuteration, achieving site-selectivity at a non-activated position can be challenging.[4][5][6] Therefore, a constructive synthetic strategy, building the carbon skeleton with the deuterium label already in place, is often more effective.

The chosen synthetic pathway, detailed below, employs a modified malonic ester synthesis. This classical yet versatile method allows for the formation of a carbon-carbon bond alpha to a carboxylic acid group, providing an ideal entry point for the introduction of the deuterated alkyl chain.[7][8][9][10][11]

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for Hexanoic-5,5-d2 acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 10. Malonic Ester Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Deuterated Fatty Acids in Lipid Metabolism Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of deuterated fatty acids in the study of lipid metabolism. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design choices, ensuring a robust and insightful approach to metabolic research.

Foundational Principles: Why Use Deuterated Fatty Acids?

In the intricate world of lipid metabolism, understanding the dynamic processes of fatty acid synthesis, transport, interconversion, and degradation is paramount.[1] Stable isotope labeling has become an indispensable tool for these investigations, and among the available isotopes, deuterium (²H) offers unique advantages.[1][2]

Deuterated fatty acids are analogues of natural fatty acids where one or more hydrogen atoms have been replaced by deuterium. This subtle change in mass does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized identically to its non-deuterated counterpart.[1] However, this mass difference is readily detectable by mass spectrometry (MS), enabling researchers to trace the metabolic fate of these labeled molecules with high precision.[3]

The primary advantages of using deuterated fatty acids over other isotopes like ¹³C include:

-

Cost-Effectiveness: Deuterated tracers are often more economical than their ¹³C-labeled counterparts.[3]

-

High Isotopic Purity: Synthesis methods can yield perdeuterated fatty acids with high isotopic purity, minimizing background noise in analytical measurements.

-

Versatility: Deuterium can be incorporated into various positions within a fatty acid molecule, allowing for the study of specific metabolic pathways.[4][5]

-

Reduced Background Interference: The use of deuterated standards with a significant mass difference from the endogenous analyte can improve the limit of detection in mass spectrometry analysis.[6]

A critical application of deuterated fatty acids lies in their ability to act as metabolic tracers to study phenomena such as de novo lipogenesis (DNL), fatty acid oxidation, and the incorporation of fatty acids into complex lipids.[2][7][8]

The Kinetic Isotope Effect: A Tool to Combat Oxidative Stress

Beyond their role as tracers, deuterated polyunsaturated fatty acids (D-PUFAs) have emerged as a therapeutic strategy for diseases associated with oxidative stress.[9][10] This application leverages the kinetic isotope effect . The substitution of hydrogen with the heavier deuterium at bis-allylic positions, which are particularly susceptible to oxidation, strengthens the carbon-deuterium bond.[9][11] This increased bond strength significantly slows the rate of hydrogen abstraction, the rate-limiting step in lipid peroxidation.[9][10]

This "chemical reinforcement" of PUFAs has shown promise in preclinical models of various age-related and neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, by reducing lipid peroxidation and subsequent cellular damage.[9][11][12][13]

Experimental Design & Methodologies

The successful application of deuterated fatty acids in lipid metabolism studies hinges on meticulous experimental design and the selection of appropriate analytical techniques.

Synthesis and Availability of Deuterated Fatty Acids

A variety of deuterated fatty acids can be synthesized chemically.[4][14] Common methods involve coupling chemically modified fatty acid fragments with carbanions derived from arylalkyl sulfones, followed by desulfonylation.[4] Perdeuterated saturated fatty acids can be produced through H/D exchange using D₂O as the deuterium source and a catalyst like palladium on charcoal. While some deuterated fatty acids are commercially available, custom synthesis is often required for specific research needs.[4]

In Vivo and In Vitro Labeling Protocols

In Vivo Studies (Animal and Human):

Stable isotope tracers are considered safe for use in humans, including children and pregnant women, allowing for a wide range of clinical research applications.[3]

-

Oral Administration: Deuterated fatty acids, often in the form of triglycerides, can be administered orally in a meal or milkshake.[6][15][16] Blood samples are then collected at various time points to track the appearance and disappearance of the labeled fatty acids and their metabolites in different lipid fractions.[6][15]

-

Constant Infusion: For measuring fatty acid kinetics, a continuous intravenous infusion of a deuterated fatty acid, complexed with human albumin for solubility, is often employed.[3][8] This allows for the determination of steady-state fatty acid flux and oxidation rates.[8]

In Vitro Studies (Cell Culture):

-

Metabolic Labeling with Deuterated Water (D₂O): A common and cost-effective method for studying de novo lipogenesis is to supplement cell culture media with D₂O.[2][17][18] The deuterium from D₂O is incorporated into newly synthesized fatty acids, providing a measure of DNL rates.[2][19] This approach can be used in both 2D and more physiologically relevant 3D cell culture models.[17][20]

-

Direct Supplementation with Deuterated Fatty Acids: Cells can be directly incubated with deuterated fatty acids to study their uptake, incorporation into complex lipids, and subsequent metabolic transformations.[21]

Sample Preparation and Analytical Techniques

Lipid Extraction:

A crucial step in analyzing deuterated fatty acids is the efficient extraction of lipids from biological samples such as plasma, red blood cells, tissues, or cells.[22] Common methods involve the use of organic solvents like methanol and iso-octane.[22] For quantitative analysis, it is essential to add deuterated internal standards during the extraction process to account for sample loss and analytical variability.[22][23]

Derivatization:

For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are often derivatized to more volatile forms, such as pentafluorobenzyl esters or fatty acid methyl esters (FAMEs).[9][22] Derivatization can also be employed to enhance detection sensitivity in liquid chromatography-mass spectrometry (LC-MS).[24]

Mass Spectrometry Analysis:

Mass spectrometry is the cornerstone for the detection and quantification of deuterated fatty acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation of fatty acids and their isomers.[1] Negative ion chemical ionization is a sensitive method for quantifying free and total fatty acids.[22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for analyzing intact complex lipids containing deuterated fatty acids.[6] High-resolution mass spectrometry can differentiate between multiple tracers used simultaneously in a single experiment.[1]

-

Isotope Ratio Mass Spectrometry (IRMS): For studies measuring very low levels of deuterium enrichment, such as in de novo lipogenesis experiments, gas chromatography-pyrolysis-isotope ratio mass spectrometry (GCP-IRMS) provides exceptional sensitivity.[7]

Data Interpretation and Applications

The data generated from studies using deuterated fatty acids can provide profound insights into lipid metabolism in both health and disease.

Tracing Metabolic Pathways

By tracking the appearance of deuterium in different lipid species over time, researchers can elucidate the dynamics of various metabolic pathways. For example, administering deuterated stearic acid (d7-C18:0) and subsequently detecting deuterated oleic acid (d7-C18:1) and deuterated palmitic acid (d7-C16:0) provides direct evidence of desaturation and beta-oxidation, respectively.[6]

Quantifying Lipid Dynamics

Stable isotope labeling allows for the quantification of key metabolic rates, including:

-

De Novo Lipogenesis (DNL): The rate of new fatty acid synthesis can be determined by measuring the incorporation of deuterium from D₂O into fatty acids.[2][25]

-

Fatty Acid Oxidation: The rate of fatty acid oxidation can be estimated by measuring the loss of deuterium from a labeled fatty acid into the body water pool.[7]

-

Lipid Turnover: The turnover rates of various lipid classes can be assessed using techniques like D₂O labeling for global omics relative quantification (DOLGOReQ).[17][18]

Investigating Disease Mechanisms

Dysregulated lipid metabolism is a hallmark of many diseases, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[6][7] Deuterated fatty acids are invaluable tools for investigating the underlying mechanisms of these conditions. For instance, they can be used to quantify the contribution of different fatty acid sources (diet, DNL, and adipose tissue) to the accumulation of fat in the liver in NAFLD.[25]

Furthermore, the protective effects of D-PUFAs against oxidative stress are being explored as a therapeutic avenue for a range of diseases, particularly neurodegenerative disorders.[10][26]

Advanced Techniques and Future Directions

The field of lipid metabolism research is continually evolving, with new technologies and methodologies enhancing the utility of deuterated fatty acids.

-

Deuterium Metabolic Imaging (DMI): This emerging imaging technique allows for the non-invasive visualization and quantification of metabolic fluxes in vivo.[27][28] By administering deuterium-labeled substrates, researchers can map the spatial distribution of metabolic activity in tissues like the liver.[27]

-

Multi-Isotope Tracing: The simultaneous use of different stable isotopes (e.g., deuterium and ¹³C) allows for the investigation of multiple metabolic pathways concurrently.[1][29]

-

Stimulated Raman Scattering (SRS) Microscopy: SRS microscopy, combined with deuterated fatty acid labeling, enables the real-time visualization of lipid trafficking and distribution at the subcellular level.[21]

Summary of Key Experimental Parameters

| Parameter | Considerations | Examples |

| Choice of Deuterated Fatty Acid | Specific metabolic pathway of interest, commercial availability, ease of synthesis. | d₇-Stearic acid for desaturation studies, D-PUFAs for oxidative stress research.[6][9] |

| Labeling Strategy | In vivo vs. in vitro, oral administration vs. constant infusion, D₂O vs. direct fatty acid supplementation. | Oral gavage of deuterated triglycerides in rats, D₂O in cell culture media.[6][17] |

| Sample Collection | Time course of the experiment, biological matrix (plasma, tissue, cells). | Serial blood draws over 72 hours, harvesting of cultured cells after labeling period.[6] |

| Analytical Method | Required sensitivity, need for isomer separation, analysis of intact lipids vs. fatty acids. | GC-MS for fatty acid profiling, LC-MS/MS for lipidomics, GCP-IRMS for low enrichment.[1][7][22] |

| Data Analysis | Isotopic enrichment calculations, metabolic flux modeling. | Mass isotopomer distribution analysis (MIDA), metabolic flux analysis (MFA). |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for an In Vivo Deuterated Fatty Acid Tracer Study

Caption: General workflow for an in vivo study using deuterated fatty acids as metabolic tracers.

Simplified Metabolic Fate of a Deuterated Fatty Acid

Sources

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 10. Deuterium-Reinforced Polyunsaturated Fatty Acids Prevent Diet-Induced Nonalcoholic Steatohepatitis by Reducing Oxidative Stress [mdpi.com]

- 11. reddit.com [reddit.com]

- 12. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biojiva.com [biojiva.com]

- 14. researchgate.net [researchgate.net]

- 15. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 19. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GIST Scholar: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling [scholar.gist.ac.kr]

- 21. spiedigitallibrary.org [spiedigitallibrary.org]

- 22. lipidmaps.org [lipidmaps.org]

- 23. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. compoundchem.com [compoundchem.com]

- 27. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Hexanoic-5,5-d2 Acid: A Strategic Probe for Beta-Oxidation Flux and Quantitative Lipidomics

Executive Summary

Hexanoic-5,5-d2 acid (Caproic acid-5,5-d2) represents a specialized class of stable isotope-labeled medium-chain fatty acids (MCFAs). Unlike terminal methyl-labeled variants (e.g., 6,6,6-d3), the 5,5-d2 isomer places deuterium atoms at the penultimate carbon (

This guide details the physicochemical properties, mechanistic applications, and validated experimental protocols for utilizing Hexanoic-5,5-d2 acid in high-impact metabolic research.

Part 1: Chemical & Physical Architecture

Structural Significance

The placement of deuterium at the C5 position is not arbitrary; it targets the specific carbon that undergoes oxidation during the second cycle of mitochondrial

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~118.17 g/mol (vs. 116.16 native) |

| Isotopic Enrichment | Typically |

| Mass Shift | +2.014 Da (M+2) |

| pKa | ~4.88 (Similar to native hexanoate) |

The "Metabolic Checkpoint"

In a biological system, the C5 carbon of hexanoate becomes the

-

Cycle 1: Hexanoyl-CoA

Butyryl-CoA + Acetyl-CoA. (C5 is retained). -

Cycle 2: Butyryl-CoA

2 Acetyl-CoA. (C5 is oxidized).

This positioning means the label survives the first pass of oxidation but is stripped during the second pass, transferring deuterium to the mitochondrial FAD/NAD pool.

Part 2: Mechanistic Utility in Metabolomics

Application A: The "Flux Gauge" (In Vivo Tracing)

Researchers use Hexanoic-5,5-d2 to measure the rate of fatty acid oxidation (FAO) rather than just the destination of the carbon skeleton.

-

Mechanism: During the conversion of Butyryl-CoA to Crotonyl-CoA (catalyzed by Short-Chain Acyl-CoA Dehydrogenase, SCAD), the pro-R and pro-S hydrogens on the

-carbon (C3 of butyryl-CoA, originally C5 of hexanoate) are removed. -

Readout: If Hexanoic-5,5-d2 is the substrate, these deuteriums are transferred to FAD, forming FADH

-d -

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. A primary KIE at this step allows enzymologists to determine if the SCAD/MCAD dehydrogenation step is rate-limiting in specific disease models (e.g., MCAD deficiency).

Application B: Quantitative Bioanalysis (Ex Vivo Internal Standard)

For clinical mass spectrometry (GC-MS/LC-MS), Hexanoic-5,5-d2 is the gold standard for quantifying native hexanoic acid in plasma or urine.

-

Why C5-d2? It avoids the "scrambling" that can occur with acidic protons (alpha-position) and provides a clean M+2 mass shift that does not overlap with naturally occurring M+1 or M+2 isotopes of the analyte to a significant degree.

-

Stability: In an ex vivo extraction environment, the C5-D bond is inert, ensuring the internal standard concentration remains constant throughout sample preparation.

Part 3: Visualization of Metabolic Fate

The following diagram illustrates the divergent fate of the C5-label during mitochondrial oxidation.

Caption: Figure 1. Metabolic trajectory of Hexanoic-5,5-d2.[1] Note the critical abstraction of Deuterium at the Butyryl-CoA dehydrogenase step.

Part 4: Experimental Protocols

Protocol 4.1: Quantitative Analysis of Plasma Hexanoic Acid (GC-MS)

Objective: Absolute quantification of hexanoic acid in patient plasma using Hexanoic-5,5-d2 as an Internal Standard (IS).

Reagents:

-

Hexanoic-5,5-d2 acid (IS stock: 1 mM in methanol).

-

Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

-

Extraction Solvent: Ethyl Acetate.

Step-by-Step Workflow:

-

Sample Spiking:

-

Aliquot 100

L of plasma into a glass tube. -

Add 10

L of Hexanoic-5,5-d2 IS (Final conc: 100 -

Rationale: Adding IS before extraction corrects for recovery losses and ionization variability.

-

-

Acidification & Extraction:

-

Add 20

L 6M HCl to protonate fatty acids (pH < 2). -

Add 500

L Ethyl Acetate. Vortex vigorously for 60s. -

Centrifuge (3000 x g, 5 min). Transfer organic (top) layer to a clean vial.

-

-

Derivatization (TBDMS Esterification):

-

Evaporate solvent under

stream at room temperature. -

Reconstitute in 50

L Pyridine + 50 -

Incubate at 60°C for 30 mins.

-

Chemistry: Converts carboxylic acid to TBDMS-ester, improving volatility and stability for GC.

-

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Ionization: Electron Impact (EI, 70eV).

-

SIM Mode (Selected Ion Monitoring):

-

Target (Native): m/z 171 (M-57 fragment:

). -

Target (IS): m/z 173 (M-57 fragment:

).

-

-

Data Interpretation:

Calculate the Area Ratio (

Protocol 4.2: Metabolic Flux Analysis (In Vivo)

Objective: Assessing mitochondrial

-

Cell Culture: Seed HepG2 or primary hepatocytes in 6-well plates.

-

Tracer Media: Replace media with KRB buffer containing 200

M Hexanoic-5,5-d2 acid (conjugated to BSA). -

Incubation: 2 - 4 hours.

-

Supernatant Collection: Collect media to measure release of D

O (via Isotope Ratio Mass Spectrometry - IRMS) or extract cells to measure residual acyl-carnitines. -

Calculation:

Note: This assumes complete oxidation of the C5 position.

Part 5: Analytical Workflow Diagram

Caption: Figure 2. Standardized workflow for quantitative lipidomics using Hexanoic-5,5-d2.

References

-

Isotope Labeling in Metabolomics Role of stable isotopes in tracing metabolic pathways and flux analysis. Source:

-

GC-MS Quantification of Short/Medium Chain Fatty Acids Methodologies for extraction and derivatization of volatile fatty acids. Source:

-

Kinetic Isotope Effects in Enzymology Principles of primary and secondary KIE in dehydrogenase reactions. Source:

-

Hexanoic Acid-d3 (Analogous Reference) Technical specifications and handling of deuterated hexanoic acid standards. Source:

Sources

Navigating the Isotopic Landscape: A Technical Guide to Sourcing and Applying Hexanoic-5,5-d2 Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Isotopic Labeling

In the intricate world of metabolic research and drug development, the ability to trace and quantify molecules with exacting precision is paramount. Isotopically labeled compounds, particularly those incorporating stable isotopes like deuterium, have emerged as indispensable tools. The substitution of hydrogen with deuterium, its heavier, non-radioactive counterpart, creates a molecule that is chemically identical to its parent but physically distinguishable by mass spectrometry. This subtle yet powerful modification allows researchers to differentiate the labeled compound from its endogenous counterparts, enabling a host of sophisticated analytical techniques.

This guide focuses on a specific, yet significant, molecule: Hexanoic-5,5-d2 acid. While a variety of deuterated hexanoic acids are commercially available, the 5,5-d2 isotopologue often requires a more specialized procurement route. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of sourcing this compound through custom synthesis, its key applications, and detailed protocols for its use.

The Significance of Deuterium Labeling in Fatty Acid Research

Deuterium labeling offers several advantages in the study of fatty acids like hexanoic acid. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration.[1] This can be a valuable tool in studying metabolic pathways and drug metabolism. More commonly, the mass difference introduced by deuterium allows for the use of these compounds as ideal internal standards in mass spectrometry-based quantification, providing a robust method to correct for sample loss and variations in instrument response.[2]

Hexanoic acid itself is a short-chain fatty acid with significant biological roles. It has been shown to influence lipid and glucose metabolism, making it a molecule of interest in the study of metabolic diseases such as obesity and type 2 diabetes.[3][4][5] The ability to accurately trace and quantify hexanoic acid and its metabolites using a deuterated analog like Hexanoic-5,5-d2 acid is therefore of great interest to researchers in this field.

Sourcing Hexanoic-5,5-d2 Acid: The Custom Synthesis Pathway

A direct search for commercially available, off-the-shelf Hexanoic-5,5-d2 acid often yields limited results. The primary route to obtaining this specific isotopologue is through custom synthesis by specialized chemical suppliers. Several reputable companies offer expert services in the custom synthesis of isotopically labeled compounds.

Key Considerations for Custom Synthesis

When embarking on a custom synthesis project, it is crucial to provide the supplier with a clear set of specifications to ensure the final product meets the requirements of the intended application. Key parameters include:

-

Chemical Purity: The percentage of the desired chemical compound, irrespective of its isotopic composition.

-

Isotopic Purity (Enrichment): The percentage of the labeled compound that contains the desired number of deuterium atoms.

-

Positional Purity: The percentage of the labeled compound where the deuterium atoms are located at the specified positions (in this case, the 5,5-positions).

-

Quantity: The amount of the final product required, typically in milligrams or grams.

-

Analytical Data: The desired documentation to accompany the product, such as a Certificate of Analysis (CoA) with HPLC, NMR, and mass spectrometry data to confirm structure, purity, and isotopic enrichment.

Caption: A typical workflow for procuring a custom-synthesized isotopically labeled compound.

Leading Suppliers for Custom Deuterated Fatty Acid Synthesis

The following table provides a comparative overview of prominent suppliers offering custom synthesis of isotopically labeled compounds, including deuterated fatty acids. Researchers should contact these companies directly to discuss their specific Hexanoic-5,5-d2 acid requirements.

| Supplier | Services Offered | Key Strengths | Contact Information |

| Sigma-Aldrich (Isotec®) | Custom synthesis of stable isotope-labeled compounds, cGMP services.[6][7] | Extensive experience, capability for multi-step syntheses from milligram to kilogram scale, strong analytical and QA/QC support.[6] | Website: |

| Cambridge Isotope Laboratories, Inc. (CIL) | Specializes in the synthesis of stable isotope-labeled compounds since 1981.[8][9][10] | Large inventory of labeled starting materials, dedicated custom synthesis team, confidential consultation with PhD chemists.[8][9][10][11] | Website: |

| Cayman Chemical | Custom chemical synthesis and analysis, assay development, and drug discovery services.[12][13][14] | Expertise in lipid synthesis, offers a wide range of contract services, including bioanalysis and medicinal chemistry.[14][15] | Website: |

| MedKoo Biosciences | Custom organic synthesis of complex drug candidates and research compounds.[16][17][18] | Strong synthetic chemistry team, competitive pricing, focus on rapid synthesis to meet research timelines.[16][18][19] | Website: |

Core Applications of Hexanoic-5,5-d2 Acid in Research

The primary application of Hexanoic-5,5-d2 acid is as an internal standard for the accurate quantification of endogenous hexanoic acid in various biological matrices using mass spectrometry. Its utility, however, extends to other areas of metabolic research.

Internal Standard for Quantitative Mass Spectrometry

The most prevalent use of deuterated fatty acids is as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays.[20] Because Hexanoic-5,5-d2 acid has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. By adding a known amount of the deuterated standard to a sample, any loss of analyte during sample preparation and analysis can be corrected for by measuring the ratio of the unlabeled to the labeled compound.[2][21]

Caption: Experimental workflow for using Hexanoic-5,5-d2 acid as an internal standard.

Metabolic Tracer Studies

Hexanoic-5,5-d2 acid can also be used as a tracer to investigate the metabolic fate of hexanoic acid in vivo or in vitro. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites and pathways. This allows for the elucidation of metabolic fluxes and the identification of novel metabolic products of hexanoic acid.

Pharmacokinetic Studies

In drug development, understanding the pharmacokinetic profile of a drug candidate is crucial. If hexanoic acid or a derivative is being investigated as a therapeutic agent, the deuterated analog can be used in preclinical and clinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties without the confounding presence of endogenous hexanoic acid.[22]

Experimental Protocol: Quantification of Hexanoic Acid in Plasma using Hexanoic-5,5-d2 Acid as an Internal Standard

This protocol is adapted from established methods for fatty acid analysis by GC-MS and serves as a general guideline.[21] Researchers should optimize the parameters for their specific instrumentation and experimental needs.

1. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a precise amount of Hexanoic-5,5-d2 acid and dissolve it in a suitable organic solvent (e.g., ethanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C under an inert atmosphere (e.g., argon).

2. Sample Preparation:

-

To 200 µL of plasma, add a known amount of the Hexanoic-5,5-d2 acid internal standard (the amount should be optimized based on the expected concentration of endogenous hexanoic acid).

-

Add 300 µL of dPBS (Dulbecco's Phosphate-Buffered Saline).

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

Vortex the mixture thoroughly.

3. Extraction:

-

Extract the fatty acids by adding an appropriate volume of a non-polar solvent, such as iso-octane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully transfer the organic (upper) layer containing the fatty acids to a clean tube.

4. Derivatization (for GC-MS):

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the dried extract in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert the carboxylic acids to their more volatile esters.

-

Follow the specific derivatization protocol for the chosen reagent, which typically involves heating at a specific temperature for a set time.

5. GC-MS Analysis:

-

Inject the derivatized sample onto a suitable GC column.

-

Use a temperature gradient to separate the fatty acid esters.

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) or electron ionization (EI) mode, monitoring for the specific ions corresponding to the derivatized unlabeled and deuterated hexanoic acid.

6. Data Analysis:

-

Create a standard curve by analyzing known concentrations of unlabeled hexanoic acid spiked with the same amount of internal standard as the samples.

-

Plot the ratio of the peak area of the unlabeled hexanoic acid to the peak area of the Hexanoic-5,5-d2 acid internal standard against the concentration of the unlabeled hexanoic acid.

-

Use the standard curve to determine the concentration of hexanoic acid in the unknown samples based on their measured peak area ratios.

Conclusion

Hexanoic-5,5-d2 acid, while not a standard catalog item, is an accessible and invaluable tool for researchers in metabolism and drug development through custom synthesis. Its primary role as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative studies on hexanoic acid. Furthermore, its potential as a metabolic tracer and in pharmacokinetic research opens up avenues for a deeper understanding of the biological roles of this important short-chain fatty acid. By partnering with a reputable custom synthesis provider and employing robust analytical methods, researchers can leverage the power of isotopic labeling to advance their scientific discoveries.

References

-

Cayman Chemical Co - PharmaSource. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cayman Chemical - Bioanalysis Zone. (n.d.). Retrieved February 15, 2026, from [Link]

-

Custom Synthesis - CK Isotopes - UK Stable Isotopes Supplier. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cayman chemical biochemical tools represented by Sanbio. (2025, June 15). Retrieved February 15, 2026, from [Link]

-

Chemical Synthesis Services | Biocompare. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cambridge Isotope Laboratories - TZAMAL – D-CHEM. (2017, December 16). Retrieved February 15, 2026, from [Link]

-

Stable Isotopes - MilliporeSigma. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of novel deuterated lipids and surfactants. (2019, September 9). Retrieved February 15, 2026, from [Link]

-

Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Per-deuterated linoleic acid-d31: Available now from the NDF | ANSTO. (2022, May 1). Retrieved February 15, 2026, from [Link]

-

Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PMC. (2025, September 4). Retrieved February 15, 2026, from [Link]

-

Hexanoic acid - Oakwood Chemical. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of new deuterated Products - ARMAR Isotopes. (n.d.). Retrieved February 15, 2026, from [Link]

-

Hexanoic acid improves metabolic health in mice fed high-fat diet | bioRxiv. (2025, February 27). Retrieved February 15, 2026, from [Link]

-

Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed. (2025, September 4). Retrieved February 15, 2026, from [Link]

-

Hexanoic acid, 98% - Ottokemi. (n.d.). Retrieved February 15, 2026, from [Link]

-

Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC. (2018, September 11). Retrieved February 15, 2026, from [Link]

-

Hexanoic-d11-acid | CAS 95348-44-0 - ResolveMass Laboratories Inc. (n.d.). Retrieved February 15, 2026, from [Link]

-

Hexanoic acid improves metabolic health in mice fed high-fat diet - bioRxiv. (2025, February 27). Retrieved February 15, 2026, from [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC. (2022, October 4). Retrieved February 15, 2026, from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved February 15, 2026, from [Link]

-

Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). Retrieved February 15, 2026, from [Link]

-

Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC. (2024, August 5). Retrieved February 15, 2026, from [Link]

Sources

- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexanoic acid improves metabolic health in mice fed high-fat diet | bioRxiv [biorxiv.org]

- 5. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 稳定同位素定制及GMP产品 [sigmaaldrich.com]

- 7. Isotopically labeled | Sigma-Aldrich [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. Custom Synthesis - CK Isotopes - UK Stable Isotopes Supplier [ckisotopes.com]

- 10. d-chem.co.il [d-chem.co.il]

- 11. cphi-online.com [cphi-online.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pharmasource.global [pharmasource.global]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. Cayman chemical biochemical tools represented by Sanbio [sanbio.nl]

- 16. medkoo.com [medkoo.com]

- 17. medkoo.com [medkoo.com]

- 18. medkoo.com [medkoo.com]

- 19. medkoo.com [medkoo.com]

- 20. caymanchem.com [caymanchem.com]

- 21. lipidmaps.org [lipidmaps.org]

- 22. medchemexpress.com [medchemexpress.com]

Hexanoic-5,5-d2 acid molecular weight and formula

The following technical guide details the physicochemical properties, synthesis logic, and application of Hexanoic-5,5-d2 acid , a specific isotopologue designed for high-precision metabolic tracing and kinetic isotope effect (KIE) studies.

Physicochemical Characterization & Metabolic Utility

Executive Summary

Hexanoic-5,5-d2 acid (Caproic acid-5,5-d2) is a site-specifically deuterated fatty acid where the two hydrogen atoms at the penultimate carbon (C-5) are replaced by deuterium. Unlike the more common fully deuterated analogs (e.g., Hexanoic-d11) or terminal methyl analogs (Hexanoic-d3), this specific isotopologue is a precision tool designed to probe

Part 1: Physicochemical Characterization

The following data is derived from first-principles calculation and standard isotopic substitution rules, serving as the baseline for analytical validation.

| Property | Value | Notes |

| IUPAC Name | 5,5-dideuterohexanoic acid | |

| Chemical Formula | ||

| Molecular Weight | 118.17 g/mol | Calculated (Standard Hexanoic: 116.16 g/mol ) |

| Exact Mass | 118.0963 Da | Monoisotopic mass for MS applications |

| Mass Shift | +2.01 Da | Relative to unlabeled Hexanoic Acid ( |

| Solubility | Organic solvents (EtOH, DMSO), | Slightly soluble in water; lipophilic |

| pKa | ~4.88 | Consistent with non-deuterated Caproic acid |

| Appearance | Colorless to pale yellow oil | Liquid at RT |

Structural Visualization & Isotope Placement

The deuterium labels are located on the methylene group adjacent to the terminal methyl. This positioning is critical for distinguishing between

Part 2: Synthesis Strategy & Quality Control

Since Hexanoic-5,5-d2 is a specialized custom synthesis target (unlike the commercially abundant d5 or d11 variants), its production requires a "bottom-up" chemical approach to ensure isotopic purity at the specific C-5 position.

Synthetic Logic: The Keto-Reduction Route

The most robust pathway to generate a methylene-

-

Precursor Selection: Start with Ethyl 5-oxohexanoate (a commercially available

-keto ester). -

Deoxygenation Strategy: The carbonyl oxygen at C-5 must be replaced by two deuterium atoms.

-

Method A (Direct): Conversion of the ketone to a tosylhydrazone, followed by reduction with Sodium Borodeuteride (

) or Sodium Cyanoborodeuteride ( -

Method B (Dithiane): Protection of the ketone as a 1,3-dithiane, followed by Raney Nickel desulfurization in a deuterated solvent (

).

-

-

Hydrolysis: The ethyl ester is hydrolyzed under basic conditions (LiOH/THF) to yield the free acid.

Quality Control Criteria

To validate the compound for metabolic studies, the following QC metrics are mandatory:

-

Isotopic Enrichment: >98 atom % D. (Verified by

-NMR; disappearance of the C-5 proton signal at -

Chemical Purity: >98% (GC-FID).

-

Isotopologue Distribution: Analysis by GC-MS to ensure no significant

(M) or

Part 3: Application in Drug Development (The "Why")

The primary utility of Hexanoic-5,5-d2 lies in its ability to modulate the Kinetic Isotope Effect (KIE) .

Mechanism: Blocking

Oxidation

Fatty acids are metabolized via

-

C-H Bond Cleavage: The rate-limiting step in hydroxylation is the cleavage of the C-H bond.

-

Deuterium Strength: The C-D bond is significantly stronger than the C-H bond (Primary KIE

). -

Metabolic Shunt: By deuterating C-5, researchers can slow down

hydroxylation. If the metabolite profile changes (e.g., increased C-6 hydroxylation or increased

Part 4: Experimental Protocol (GC-MS Quantification)

When using Hexanoic-5,5-d2 as an internal standard or tracer, precise MS parameters are required to distinguish it from endogenous hexanoic acid.

1. Sample Preparation (Derivatization)

Free fatty acids analyze poorly on GC due to hydrogen bonding. They must be converted to methyl esters (FAMEs) or TMS derivatives.

-

Reagent:

-Methanol (14% w/v). -

Condition: Incubate at 60°C for 10 minutes.

-

Extraction: Extract into Hexane.

2. GC-MS Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium (1 mL/min).

-

Ionization: Electron Impact (EI, 70 eV).

3. SIM (Selected Ion Monitoring) Table

To quantify the enrichment, monitor the molecular ion and the McLafferty rearrangement fragment.

| Analyte | Target Ion (m/z) | Fragment Origin |

| Hexanoic Acid (Endogenous) | 74.0 | McLafferty ( |

| 60.0 | ||

| 87.0 | Loss of Ethyl | |

| Hexanoic-5,5-d2 (Tracer) | 74.0 | McLafferty (Rearrangement involves |

| 118.1 | Molecular Ion ( | |

| 89.0 | Loss of Ethyl ( |

Critical Analytical Note:

In the McLafferty rearrangement of fatty acid methyl esters, a hydrogen is transferred from the

-

Differentiation Strategy: You must monitor the Molecular Ion (M+) or fragments that retain the C5-C6 tail.

-

Hexanoic Methyl Ester (

): M+ = 130 -

Hexanoic-5,5-d2 Methyl Ester (

): M+ = 132 -

Recommendation: Use Soft Ionization (Chemical Ionization - CI) if the Molecular Ion is weak in EI mode.

-

References

Introduction to stable isotope tracers in metabolomics

An In-Depth Technical Guide to Stable Isotope Tracers in Metabolomics

Foreword

Metabolomics provides a terminal snapshot of the physiological state of a biological system. However, this static picture often fails to capture the dynamic nature of metabolic networks. To truly understand how cells function, adapt, and respond to perturbation—be it a genetic mutation, environmental stress, or therapeutic intervention—we must measure the movement and transformation of molecules through these pathways. Stable Isotope-Resolved Metabolomics (SIRM) is the key that unlocks this dynamic view. By introducing non-radioactive, heavy-isotope-labeled nutrients, we can trace the fate of individual atoms as they journey through the intricate web of cellular metabolism. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the fundamental principles and critical decision-making processes that underpin a successful stable isotope tracing experiment.

The Core Principle: From Static Snapshots to Dynamic Flux

Standard metabolomics quantifies the abundance of metabolites, providing a "snapshot" of the cell's metabolic state. While useful, this approach cannot distinguish between a large, slow-moving pool of a metabolite and a small, rapidly turning-over pool. This distinction is critical, as the rate of production and consumption of metabolites—the metabolic flux—is the ultimate determinant of cellular function.[1]

Stable isotope tracing overcomes this limitation by introducing a labeled substrate (a "tracer") into the system.[2] These tracers, typically enriched with heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), are chemically identical to their naturally abundant counterparts and are metabolized in the same way.[3][4] As the labeled atoms are incorporated into downstream metabolites, analytical instruments like mass spectrometers or NMR spectrometers can distinguish them from their unlabeled (light) counterparts based on their mass or nuclear spin properties.[5][6] By tracking the appearance and distribution of these heavy isotopes over time, we can directly observe pathway activity, determine the relative and absolute rates of metabolic reactions, and reconstruct a dynamic map of cellular metabolism.[7]

This technique, often referred to as Metabolic Flux Analysis (MFA) when combined with computational modeling, provides unparalleled insight into the operational logic of metabolic networks.[8][9]

Foundational Experimental Design

The success of any SIRM experiment is predicated on a robust and well-considered experimental design. The choices made at this stage directly impact the quality of the data and the biological questions that can be answered.

Selecting the Right Tracer

The choice of tracer is dictated by the specific metabolic pathway under investigation. The goal is to select a labeled nutrient that serves as a primary entry point into the pathway of interest.

-

Causality: A uniformly labeled tracer like [U-¹³C₆]-glucose (where "U" stands for uniform, meaning all six carbons are ¹³C) is excellent for broadly surveying central carbon metabolism. As it is broken down in glycolysis, the ¹³C atoms are passed to pyruvate, acetyl-CoA, and subsequently into the TCA cycle and its offshoots like amino acid and fatty acid synthesis.[10] This allows for a comprehensive view of how glucose carbon is utilized throughout the cell. In contrast, a positionally labeled tracer, such as [1,2-¹³C₂]-glucose, is used to answer more specific questions. Its unique labeling pattern upon entering the Pentose Phosphate Pathway (PPP) versus glycolysis allows for the deconvolution of the relative activity of these two intersecting pathways.[7]

Table 1: Common Stable Isotope Tracers and Their Primary Applications

| Tracer | Common Abbreviation | Primary Application(s) |

| Uniformly ¹³C-Labeled Glucose | [U-¹³C₆]-glucose | General tracing of central carbon metabolism; assessing activity of glycolysis, TCA cycle, and anabolic pathways originating from glucose. |

| 1,2-¹³C-Labeled Glucose | [1,2-¹³C₂]-glucose | Quantifying the relative flux through the Pentose Phosphate Pathway (PPP) versus glycolysis. |

| Uniformly ¹³C-Labeled Glutamine | [U-¹³C₅]-glutamine | Tracing glutamine metabolism, particularly its anaplerotic entry into the TCA cycle via α-ketoglutarate. Crucial for studying cancer cell metabolism. |

| Uniformly ¹⁵N-Labeled Glutamine | [U-¹⁵N₂]-glutamine | Tracing the fate of glutamine's nitrogen atoms into pathways like nucleotide and hexosamine biosynthesis. |

| Deuterated Water | ²H₂O or D₂O | Measuring de novo synthesis rates of macromolecules like fatty acids, proteins, and DNA. |

Achieving Isotopic Steady State

For many metabolic flux analysis experiments, the goal is to reach an "isotopic steady state," where the fractional enrichment of labeled carbon in intracellular metabolites becomes constant over time.

-

Causality: Reaching steady state signifies that the rate of label incorporation into a metabolite pool is balanced by the rate of its consumption. This equilibrium is essential for computational models that calculate absolute flux values, as these models assume a stable system.[11] The time required to reach this state varies significantly depending on the pathway's turnover rate and the size of the metabolite pools. Glycolytic intermediates may reach steady state in minutes, while the TCA cycle can take hours, and large macromolecule pools can take over 24 hours.[7] Pilot experiments are therefore critical to determine the optimal labeling duration for the specific biological system and pathways of interest.[11]

Kinetic Flux Profiling: Capturing Dynamics

In contrast to steady-state analysis, Kinetic Flux Profiling (KFP) measures the rate of label incorporation over a series of short time points immediately after the tracer is introduced.[11]

-

Causality: This approach does not require isotopic steady state and is exceptionally powerful for studying dynamic systems or metabolic responses to acute stimuli. The rate of labeling is directly proportional to the metabolic flux through the pathway. KFP is ideal for observing rapid metabolic shifts, such as the response to a drug treatment or nutrient starvation, providing a high-resolution view of metabolic reprogramming in real-time.

Core Methodologies: From Cell Culture to Sample Analysis

The integrity of a SIRM experiment relies on meticulous and validated protocols at every stage. The following sections provide detailed, self-validating methodologies for the key steps of the workflow.

Experimental Workflow Overview

The entire process, from labeling to data analysis, follows a structured path designed to preserve the biological information encoded by the isotope labels.

Caption: High-level workflow for a Stable Isotope-Resolved Metabolomics (SIRM) experiment.

Protocol: Stable Isotope Labeling of Adherent Cells

This protocol details the process of introducing a stable isotope tracer to adherent mammalian cells in culture.

Materials:

-

Base medium (e.g., DMEM) lacking the nutrient to be used as a tracer (e.g., glucose-free DMEM).

-

Stable isotope tracer (e.g., [U-¹³C₆]-glucose).

-

Natural abundance counterpart (e.g., ¹²C-glucose).

-

Dialyzed Fetal Bovine Serum (dFBS). Causality: Dialyzed FBS is used because it has been stripped of small molecule metabolites, including glucose and amino acids, which would otherwise dilute the labeled tracer and confound the results.[12]

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Cell culture plates and standard incubation equipment.

Procedure:

-

Prepare Tracer Medium: Reconstitute the base medium by adding the stable isotope tracer to the desired final concentration (e.g., 25 mM [U-¹³C₆]-glucose). Prepare an identical "light" medium using the natural abundance counterpart. Supplement both with dFBS and other necessary components (e.g., glutamine, pyruvate).

-

Cell Seeding: Seed cells in culture plates (e.g., 6-well or 10 cm dishes) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach and grow in standard, non-labeling medium.

-

Initiate Labeling: At the start of the labeling time course, aspirate the standard medium from the cells.

-

Wash Step: Gently wash the cell monolayer once with 37°C pre-warmed PBS to remove residual medium.

-

Add Tracer Medium: Immediately add the pre-warmed tracer medium to the cells. Return the plates to the incubator for the predetermined labeling duration (e.g., for a time course, harvest plates at 0, 5, 15, 60, and 240 minutes).

-

Proceed to Quenching: At the designated time point, remove the plate from the incubator and immediately proceed to the quenching and extraction protocol. This transition must be as rapid as possible.

Protocol: Metabolite Quenching and Extraction

This is the most critical step for preserving the in vivo metabolic state. Metabolism continues post-harvest, and enzymatic activity can alter metabolite levels and labeling patterns within seconds. Rapid and effective quenching is non-negotiable.[13]

Method 1: Cold Solvent Extraction (For Polar Metabolites)

Materials:

-

Ice-cold 80% Methanol (-80°C).

-

Liquid Nitrogen.

-

Cell scraper.

-

Centrifuge capable of -9°C and >13,000 x g.

Procedure:

-

Rapid Quenching: Aspirate the tracer medium from the culture dish. Immediately place the dish on a bed of dry ice or float it in liquid nitrogen to flash-freeze the cell monolayer. This instantly halts all enzymatic activity.[13]

-

Add Extraction Solvent: Add a sufficient volume of -80°C 80% methanol to cover the frozen cells (e.g., 1 mL for a 6-well plate dish).

-

Cell Lysis and Scraping: Place the dish on dry ice. Use a pre-chilled cell scraper to scrape the frozen cells into the methanol, creating a slurry. The cold solvent lyses the cells and precipitates proteins while solubilizing polar metabolites.

-

Collect Lysate: Pipette the cell lysate slurry into a pre-chilled microcentrifuge tube.

-

Clarify Extract: Centrifuge the tube at maximum speed (>13,000 x g) for 15 minutes at 4°C or lower to pellet all protein and cell debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube. This sample is now ready for downstream analysis or storage at -80°C.

Method 2: Biphasic Extraction (Polar and Nonpolar Metabolites)

Causality: This method, often a variation of the Folch or Bligh-Dyer procedures, uses a mixture of polar (methanol, water) and nonpolar (chloroform) solvents to separate metabolites into two distinct phases, allowing for the analysis of both hydrophilic and lipophilic compounds from the same sample.[13]

Materials:

-

Methanol (HPLC grade).

-

Chloroform (HPLC grade).

-

Ultrapure Water.

-

Same equipment as Method 1.

Procedure:

-

Quenching and Lysis: Follow steps 1-3 from Method 1, but instead of 80% methanol, use 1 mL of -20°C pure methanol. Scrape the cells and collect the slurry into a tube.

-

Phase Separation: To the methanol lysate, add chloroform and water in a precise ratio to achieve phase separation. A common ratio is 1:2:0.8 of Chloroform:Methanol:Water (including the initial methanol). For 1 mL of methanol lysate, this would involve adding ~0.5 mL of chloroform and ~0.4 mL of water.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing, then centrifuge at >3,000 x g for 15 minutes to separate the phases.

-

Collect Phases: Three layers will be visible:

-

Upper Aqueous Layer: Contains polar metabolites (sugars, amino acids, organic acids).

-

Middle Protein Disc: Precipitated protein and cellular debris.

-

Lower Organic Layer: Contains nonpolar metabolites (lipids).

-

-

Isolate Metabolites: Carefully pipette the upper aqueous layer into a new tube. Then, using a new pipette tip, aspirate the lower organic layer into a separate tube.

-

Sample Preparation: Dry down the separated phases using a vacuum concentrator (e.g., SpeedVac) before resuspending in a solvent compatible with the chosen analytical platform.

Analytical Platforms: Choosing the Right Tool

The two workhorse technologies for SIRM are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. They are complementary, not mutually exclusive, and the choice depends on the experimental goals.[5][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. LC-MS Data Processing with MAVEN: A Metabolomic Analysis and Visualization Engine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 5. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]

- 9. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 13. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mass spectrometry methods for Hexanoic-5,5-d2 acid detection

Application Note: Quantitative Detection of Hexanoic-5,5-d2 Acid via Mass Spectrometry

Executive Summary & Technical Scope

Hexanoic-5,5-d2 acid (Caproic acid-5,5-d2) is a stable isotope-labeled medium-chain fatty acid (MCFA) utilized primarily as an internal standard (IS) for the quantification of hexanoic acid in biological matrices (plasma, urine, feces) and environmental samples.

Unlike terminal methyl-deuterated standards (e.g., d3-methyl), the 5,5-d2 labeling pattern places the deuterium atoms at the delta-carbon position. This specific placement requires careful consideration of fragmentation pathways in Mass Spectrometry (MS) to ensure isotopic differentiation from endogenous analytes.[1]

This guide details two validated workflows:

-

LC-MS/MS (High-Throughput): Utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization for enhanced ionization in negative ESI.

-

GC-MS (High-Resolution/Volatile): Utilizing Methyl Ester (FAME) derivatization, with critical insights on Electron Impact (EI) fragmentation limitations.

Chemical Properties & Handling

| Property | Specification |

| Compound Name | Hexanoic-5,5-d2 Acid |

| Chemical Formula | CH₃(CD₂)(CH₂)₃COOH |

| Molecular Weight | ~118.17 g/mol (Unlabeled: 116.16 g/mol ) |

| Mass Shift | +2.01 Da |

| pKa | ~4.88 |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water. |

| Storage | -20°C; Hygroscopic. Store under inert gas (Argon/Nitrogen). |

Method A: LC-MS/MS with 3-NPH Derivatization (Recommended)[3]

Rationale: Free fatty acids (FFAs) ionize poorly in ESI due to their weak acidity and lack of proton-accepting groups.[1] Derivatization with 3-Nitrophenylhydrazine (3-NPH) introduces a moiety that significantly increases hydrophobicity (improving C18 retention) and electron affinity (enhancing negative mode sensitivity by 10-100 fold).[1]

Reagents & Preparation

-

Derivatization Reagent: 200 mM 3-NPH in 50% Methanol.

-

Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.[1]

-

Internal Standard Spiking Solution: 10 µM Hexanoic-5,5-d2 acid in Methanol.

Step-by-Step Protocol

-

Extraction:

-

Derivatization Reaction:

-

Add 25 µL of 200 mM 3-NPH solution.

-

Add 25 µL of 120 mM EDC/Pyridine solution.

-

Incubate: 40°C for 30 minutes (Heating block).

-

Quench: Add 400 µL of 0.1% Formic Acid in water to stop the reaction and dilute for injection.

-

-

LC-MS/MS Parameters:

MRM Transitions (Critical)

The 3-NPH derivative produces a parent ion of [M-H]-. The fragmentation typically yields the 3-NPH moiety (m/z 137) or the carboxylate backbone.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Logic |

| Hexanoic Acid | 250.1 | 137.1 | -28 | [M-H]⁻ → [NPH-fragment]⁻ |

| Hexanoic-5,5-d2 | 252.1 | 137.1 | -28 | +2 Da Shift on Precursor |

Expert Insight: Since the product ion (m/z 137) is derived from the derivatizing reagent, it remains constant for both the labeled and unlabeled forms. The specificity comes entirely from the Q1 selection (252.1 vs 250.1). Ensure Q1 resolution is set to "Unit" or "High" to prevent cross-talk.

Method B: GC-MS Analysis (FAME Derivatization)

Rationale: GC-MS is the gold standard for volatile fatty acid profiling.[1] However, the choice of ionization method is critical for the 5,5-d2 isotopologue due to fragmentation physics.

The "McLafferty" Trap (Expert Note)

In standard Electron Impact (EI) ionization, fatty acid methyl esters (FAMEs) undergo McLafferty rearrangement , typically producing a base peak at m/z 74 .

-

Mechanism: Transfer of a

-hydrogen (C4 position) to the carbonyl oxygen. -

The Problem: Hexanoic-5,5-d2 has deuterium at C5 . The

-hydrogen at C4 is unlabeled.[1] -

Result: The base peak for Hexanoic-5,5-d2 methyl ester will likely remain at m/z 74 , indistinguishable from the endogenous analyte.

-

Solution: You MUST monitor the Molecular Ion (

) or high-mass fragments (e.g.,

Protocol: Acid-Catalyzed Methylation

-

Sample Prep:

-

Reaction:

-

LLE Extraction:

GC-MS Parameters

-

Column: DB-WAX or HP-5ms (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium (1 mL/min).

-

Inlet: Splitless, 250°C.

-

Ionization: EI (70 eV).[1]

SIM Acquisition Table

| Analyte | Target Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 | Note |

| Hexanoic Methyl Ester | 130.1 ( | 99 ( | 74 (Base) | Use 130 or 99 for Quant. |

| Hexanoic-5,5-d2 Methyl Ester | 132.1 ( | 101 ( | 74 (Base) | Do NOT use 74. |

Workflow Visualization

Figure 1: LC-MS/MS 3-NPH Workflow

Caption: Optimized sample preparation workflow for LC-MS/MS quantification using 3-NPH derivatization.

Figure 2: GC-MS Fragmentation Logic (The McLafferty Trap)

Caption: Decision tree for selecting GC-MS SIM ions. Note that the McLafferty ion does not carry the d2 label.

References

-

Han, J., et al. (2015).[1] "Liquid chromatography-mass spectrometry method for the quantitative determination of short-chain fatty acids in human biological samples using 3-nitrophenylhydrazine derivatization." Analytica Chimica Acta.

-

Lipid MAPS. (2025). "Fatty Acid Mass Spectrometry Protocol: GC-MS Analysis of FAMEs." Lipid MAPS Protocols.

-

Schwaiger, M., et al. (2018).[1] "Highly sensitive quantification of short-chain fatty acids in plasma and feces by LC-MS/MS." Analytica Chimica Acta.

-

NIST Mass Spec Library. (2023). "Fragmentation Patterns of Fatty Acid Methyl Esters." NIST Chemistry WebBook.[1]

Sources

Application Note: Quantifying Fatty-Acid Metabolism with Deuterated Tracers

Abstract

The dynamic regulation of fatty acid (FA) metabolism is central to cellular energy homeostasis, signaling, and the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer. Static measurements of lipid pools often fail to capture the intricate fluxes through metabolic pathways. Stable isotope tracers, particularly those labeled with deuterium (²H), offer a powerful and safe method to dynamically quantify rates of de novo lipogenesis (DNL), fatty acid oxidation (FAO), and lipid turnover in vitro and in vivo. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, core protocols, and data analysis for quantifying fatty acid metabolism using deuterated tracers coupled with mass spectrometry.

The Principle of Stable Isotope Tracing in Lipid Metabolism

Stable isotope tracing is a gold-standard method for studying metabolic dynamics.[1] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and safe for human studies, including in children and pregnant women.[1] The core principle involves introducing a precursor molecule enriched with a stable isotope into a biological system. This "tracer" participates in metabolic reactions, and the isotope label is incorporated into downstream products. By measuring the rate and extent of this incorporation using mass spectrometry, one can calculate the flux through a specific metabolic pathway.[2]

Deuterium is an ideal tracer for lipid metabolism for several reasons:

-

Safety: It is a naturally occurring, non-radioactive isotope of hydrogen.

-

Versatility: It can be used in the form of deuterated water (D₂O) to trace the synthesis of new molecules or as deuterated fatty acids to trace their specific metabolic fates.[3][4]

-

High Abundance: Perdeuterated fatty acids (e.g., D₃₁-palmitate) provide a significant mass shift, making them easily distinguishable from their unlabeled counterparts by mass spectrometry.[5]

-

Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), minimizing background noise and increasing the sensitivity of detection.[6]

Selecting the Appropriate Deuterated Tracer

The choice of tracer is dictated by the specific metabolic pathway under investigation. The two most common strategies involve using deuterated water (D₂O) or deuterated fatty acids.

| Tracer | Primary Application | Pathway Measured | Key Insights & Considerations |

| Deuterated Water (D₂O) | De Novo Lipogenesis (DNL) | Fatty Acid Synthesis | D₂O equilibrates with the body's water pool, providing a stable source of deuterium that is incorporated into newly synthesized fatty acids via NADPH.[3][7] It is excellent for measuring the fractional synthesis rate of lipids over hours or even weeks.[8] |

| Deuterated Glucose (e.g., D₇-Glucose) | De Novo Lipogenesis (DNL) | Fatty Acid Synthesis | Traces the contribution of glucose carbons to the acetyl-CoA pool used for lipogenesis. Useful for dissecting the contributions of different substrates (e.g., glucose vs. glutamine) to DNL. |

| Perdeuterated Fatty Acids (e.g., D₃₁-Palmitate) | Fatty Acid Uptake & Oxidation (FAO) | β-oxidation, Esterification | Traces the fate of exogenous or circulating fatty acids. The appearance of deuterium in body water (as D₂O) can be used to quantify the rate of whole-body fatty acid oxidation.[5][9] It can also track incorporation into complex lipids like triglycerides and phospholipids.[4] |

Experimental Design and Workflow

A successful tracer experiment requires careful planning from tracer administration to data analysis. Key considerations include the biological model (cell culture, animal model, human study), tracer delivery method (bolus vs. continuous infusion), and sampling time points.

Overall Experimental Workflow

The general workflow for a deuterated tracer experiment is visualized below. This process ensures that samples are correctly prepared for mass spectrometric analysis to determine isotopic enrichment.

Caption: High-level workflow for fatty acid metabolism studies using deuterated tracers.

Core Protocols

The following protocols provide step-by-step methodologies for a typical in vitro experiment using deuterated palmitate to trace fatty acid incorporation into cellular lipids.

Protocol 4.1: In Vitro Cell Labeling with Deuterated Palmitate

This protocol describes how to label cultured cells with a deuterated fatty acid tracer.

-

Preparation of Tracer Stock: Prepare a 10 mM stock solution of D₃₁-Palmitic Acid complexed to bovine serum albumin (BSA).

-

Dissolve sodium D₃₁-palmitate in sterile water.

-

Warm to 70°C.

-

Add to a 10% (w/v) fatty-acid-free BSA solution and stir until clear.

-

Filter-sterilize and store at -20°C.

-

-

Cell Seeding: Seed cells (e.g., HepG2 hepatocytes) in culture plates at a density that will result in ~70-80% confluency at the time of the experiment.

-

Labeling: On the day of the experiment, replace the standard culture medium with a medium containing the desired final concentration of the D₃₁-Palmitate-BSA complex (e.g., 100 µM).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 16 hours). The timing will depend on the expected rate of fatty acid uptake and metabolism in the specific cell type.

-

Cell Harvesting:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold methanol to the plate to quench metabolism.

-

Scrape the cells and transfer the cell suspension to a glass tube for lipid extraction.

-

Protocol 4.2: Total Lipid Extraction (Modified Folch Method)

This protocol is a robust method for extracting total lipids from a biological sample. The inclusion of deuterated internal standards is critical for accurate quantification.

-

Internal Standard Spiking: To the methanolic cell suspension from Protocol 4.1, add a known amount of a deuterated lipid internal standard mix. This mix should contain lipid species representative of different classes (e.g., D₇-cholesteryl ester, D₅-triacylglycerol). This step corrects for sample loss and analytical variability.

-

Solvent Addition: Add 2 mL of chloroform to the tube, resulting in a chloroform:methanol:water ratio of approximately 2:1:0.8.

-

Extraction: Vortex the mixture vigorously for 1 minute. Let it stand at room temperature for 30 minutes to allow for complete extraction.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex briefly and centrifuge at 2,000 x g for 10 minutes.

-

Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1).

Analytical Methodology: Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing deuterated lipids due to its high sensitivity, specificity, and soft ionization techniques that keep molecules intact.[10]

-

Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is used to separate different lipid classes and individual fatty acid species.[11]

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for fatty acid analysis.[12]

-

Detection: The mass spectrometer is set up to detect the unlabeled (M+0) and the deuterated (e.g., M+31 for D₃₁-palmitate) versions of the fatty acid of interest. By comparing the peak areas of the labeled and unlabeled species, the isotopic enrichment can be determined.

-

Data Analysis and Interpretation

The primary goal of data analysis is to calculate the rate of synthesis or turnover. This is often expressed as the Fractional Synthesis Rate (FSR), which represents the fraction of the lipid pool that is newly synthesized during the labeling period.

Tracing De Novo Lipogenesis with D₂O

When D₂O is used as a tracer, deuterium atoms from body water are incorporated into the C-H bonds of newly synthesized fatty acids.

Caption: Incorporation of deuterium from D₂O into newly synthesized palmitate.

The analysis relies on Mass Isotopomer Distribution Analysis (MIDA) .[13] MIDA is a mathematical technique that uses the pattern of mass isotopomer abundances in a polymer (like a fatty acid) to calculate the isotopic enrichment of the precursor pool (acetyl-CoA).[13] From this, the fraction of newly synthesized molecules can be determined.[13][14]

The fractional synthesis rate (FSR) can be calculated using the formula:

FSR (%) = (Enrichment in Product / Enrichment in Precursor) x 100

For DNL measured with D₂O, the precursor enrichment is the deuterium enrichment in body water, which can be measured from plasma or urine.[7] The product enrichment is the measured deuterium incorporation into a specific fatty acid like palmitate.

Applications in Research and Drug Development

Quantifying fatty acid metabolism provides critical insights for both basic research and therapeutic development.

-

Disease Pathophysiology: Measuring elevated DNL rates in patients with NAFLD or type 2 diabetes can help elucidate disease mechanisms.[3]

-

Target Engagement: For a drug designed to inhibit an enzyme in the DNL pathway (e.g., Acetyl-CoA Carboxylase), a tracer study can directly measure the reduction in fatty acid synthesis, providing a dynamic pharmacodynamic biomarker of the drug's effect.

-

Evaluating Therapeutics: Researchers can assess how a therapeutic agent alters fatty acid oxidation or uptake in tissues like the heart, skeletal muscle, or tumors.[15]

-

Nutritional Science: Deuterated tracers are used to understand how different dietary components, such as specific types of fats or carbohydrates, influence lipid metabolism.[5]

Troubleshooting and Best Practices

-

Ensure Tracer Purity: Use high-purity deuterated tracers to avoid interference from unlabeled contaminants.

-

Mind the Matrix Effect: The sample matrix can suppress or enhance ionization in the mass spectrometer. The use of co-eluting, stable isotope-labeled internal standards is the best way to correct for this.

-

Establish Steady State: For many flux calculations, it is assumed that the system is at a metabolic steady state. Ensure experimental conditions (e.g., continuous feeding in animals) support this assumption.[16]

-

Validate Extraction Efficiency: Periodically validate your lipid extraction protocol by testing recovery of a wide range of lipid standards. Different methods may have biases for certain lipid classes.[17]

-

Kinetic Isotope Effects: While generally considered small for deuterium in lipid synthesis, be aware that enzymes may process the heavier isotope at a slightly different rate, which could be a consideration in highly precise measurements.[18]

References

-

Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids. (2019). PubMed. Available at: [Link]

-

Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. (2014). Metabolic Solutions. Available at: [Link]

-

Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity. (2004). PubMed. Available at: [Link]

-

Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. (2001). PubMed. Available at: [Link]

-

Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation. (n.d.). Metabolic Solutions. Available at: [Link]

-

Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Available at: [Link]

-